molecular formula C10H4ClF4N B2827373 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline CAS No. 693818-13-2

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline

Cat. No.: B2827373
CAS No.: 693818-13-2
M. Wt: 249.59
InChI Key: YVUWGZHJKVNCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H5ClF3N . It is a white to light yellow crystal powder . This compound is used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery, which is used for the treatment of asthma, allergic rhinitis, and other inflammatory diseases .


Molecular Structure Analysis

The molecular weight of “this compound” is 231.60 . The SMILES string representation of this compound is FC(F)(F)c1cccc2c(Cl)ccnc12 .


Physical and Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a melting point of 80-82 °C .

Scientific Research Applications

Synthesis and Anticancer Activity

Research on amino- and fluoro-substituted quinoline derivatives, involving the synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives through microwave irradiation, demonstrated significant anticancer activity against various carcinoma cell lines. These compounds exhibited potent effects on cellular viability and induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents. A comprehensive study including synthesis, characterization, and biological testing highlighted the promising lead of quinoline derivatives in cancer therapy (Bhatt, Agrawal, & Patel, 2015).

Organic Synthesis and Chemical Reactivity

The acid-catalyzed synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines from 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene demonstrates the chemical reactivity and utility of fluoroquinolines in organic synthesis. The formation of stable ozonides from these compounds further illustrates their versatility in chemical transformations and potential applications in materials science (Tolstikov et al., 2014).

Anion Binding and Sensing Applications

Fluorinated quinolines, such as those derived from 3,4-difluoro-1H-pyrrole, have shown enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. These compounds act as neutral anion receptors and exhibit significant improvements in anion binding, with potential applications in sensing technologies. The augmented affinities and selectivities of these fluorinated compounds open avenues for their use as components in the development of new sensor devices (Anzenbacher et al., 2000).

Photophysical Properties and Material Applications

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized to explore their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit fluorescence in solid state and aggregation-induced emission (AIE), attributed to restricted intramolecular rotation. The presence of electron-withdrawing trifluoromethyl groups enhances their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging (Rajalakshmi & Palanisami, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its future directions could involve further exploration of its potential uses in these areas.

Properties

IUPAC Name

4-chloro-8-fluoro-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUWGZHJKVNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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